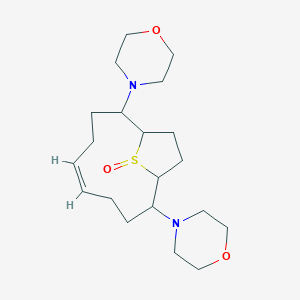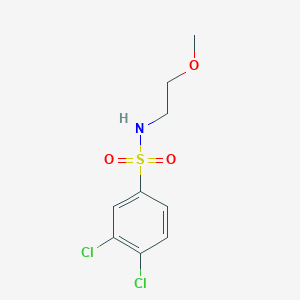
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as Norharmane, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the beta-carboline family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. Additionally, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone in lab experiments is its diverse biological activities. It can be used to study various signaling pathways and enzymes, making it a versatile tool for scientific research. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone. One potential area of research is its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods and improved solubility could enhance its potential for use in scientific research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It exhibits diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. While it has several advantages for use in lab experiments, its low solubility in water presents a limitation. Further research is needed to fully understand its potential as a therapeutic agent and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone can be achieved through various methods, including the reaction of 1-phenylpiperazine with 1-naphthyl-2-chloroacetate and subsequent oxidation with potassium permanganate. Another method involves the reaction of 1-phenylpiperazine with 2-naphthoic acid and subsequent cyclization with phosphoryl chloride. The purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
178408-30-5 |
|---|---|
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(3E)-3-(2-naphthalen-1-yl-2-oxoethylidene)-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C22H18N2O2/c25-21(19-12-6-8-16-7-4-5-11-18(16)19)15-20-22(26)24(14-13-23-20)17-9-2-1-3-10-17/h1-12,15,23H,13-14H2/b20-15+ |
Clé InChI |
BQUIARAAYXXWEF-HMMYKYKNSA-N |
SMILES isomérique |
C1CN(C(=O)/C(=C\C(=O)C2=CC=CC3=CC=CC=C32)/N1)C4=CC=CC=C4 |
SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=CC3=CC=CC=C32)N1)C4=CC=CC=C4 |
SMILES canonique |
C1CN(C(=O)C(=CC(=O)C2=CC=CC3=CC=CC=C32)N1)C4=CC=CC=C4 |
Synonymes |
(3E)-3-(2-naphthalen-1-yl-2-oxo-ethylidene)-1-phenyl-piperazin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)


![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)



